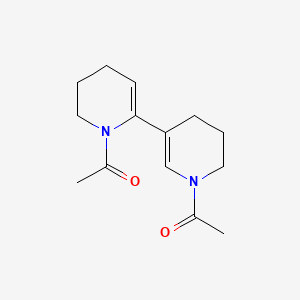
3-n-Decylperhydropyrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-n-Decylperhydropyrene is a polycyclic perhydroarene compound known for its unique structure and reactivity It is a derivative of perhydropyrene, where a decyl group is attached to the third position of the perhydropyrene ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-n-Decylperhydropyrene typically involves the hydrogenation of pyrene followed by the alkylation with a decyl group. The hydrogenation process is carried out under high pressure and temperature conditions, using a catalyst such as palladium on carbon. The alkylation step involves the reaction of the hydrogenated pyrene with decyl bromide in the presence of a strong base like potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain the high pressure and temperature required for hydrogenation. The alkylation step is optimized for large-scale production by using efficient mixing and heat transfer systems to ensure uniform reaction conditions.
化学反应分析
Types of Reactions
3-n-Decylperhydropyrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perhydropyrene derivatives with different functional groups.
Reduction: Further hydrogenation can lead to more saturated derivatives.
Substitution: The decyl group can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used.
Substitution: Reagents like alkyl halides and strong bases are used for substitution reactions.
Major Products
Oxidation: Products include hydroxylated and ketone derivatives of perhydropyrene.
Reduction: More saturated perhydropyrene derivatives.
Substitution: Various alkylated perhydropyrene compounds.
科学研究应用
3-n-Decylperhydropyrene has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of polycyclic perhydroarenes.
Biology: Investigated for its potential interactions with biological membranes due to its hydrophobic nature.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Utilized in the production of high-performance lubricants and as a precursor for other chemical compounds.
作用机制
The mechanism of action of 3-n-Decylperhydropyrene involves its interaction with various molecular targets. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. In biological systems, its hydrophobic nature allows it to interact with lipid membranes, potentially altering membrane properties and affecting cellular functions.
相似化合物的比较
Similar Compounds
1-n-Decylperhydropyrene: Similar in structure but with the decyl group attached at the first position.
Hexadecahydropyrene: A fully hydrogenated derivative of pyrene without any alkyl substitution.
Methylperhydropyrene: A perhydropyrene derivative with a methyl group instead of a decyl group.
Uniqueness
3-n-Decylperhydropyrene is unique due to the specific position of the decyl group, which influences its reactivity and interactions. This positional isomerism can lead to different chemical and physical properties compared to its analogs, making it a valuable compound for various applications.
属性
CAS 编号 |
55191-41-8 |
|---|---|
分子式 |
C26H46 |
分子量 |
358.6 g/mol |
IUPAC 名称 |
1-decyl-1,2,3,3a,4,5,5a,6,7,8,8a,9,10,10a,10b,10c-hexadecahydropyrene |
InChI |
InChI=1S/C26H46/c1-2-3-4-5-6-7-8-9-11-20-14-15-23-17-16-21-12-10-13-22-18-19-24(20)26(23)25(21)22/h20-26H,2-19H2,1H3 |
InChI 键 |
DEVZYFUPAIBVPP-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCC1CCC2CCC3CCCC4C3C2C1CC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-Benzothiazolesulfonic acid, 2-[4-(5-amino-6-methyl-2-naphthalenyl)phenyl]-6-methyl-](/img/structure/B13807391.png)


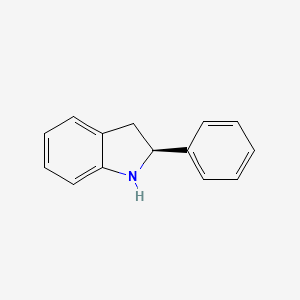
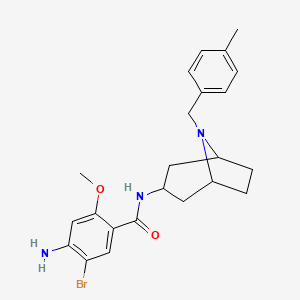

![2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-prop-2-enoxy-1H-purin-6-one](/img/structure/B13807428.png)
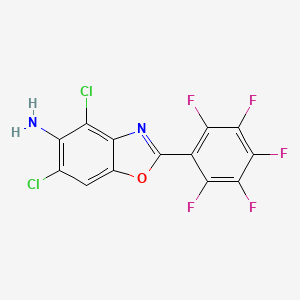
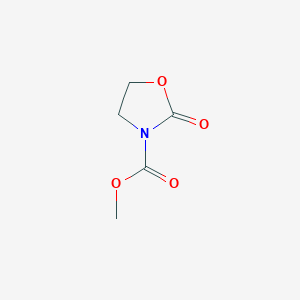

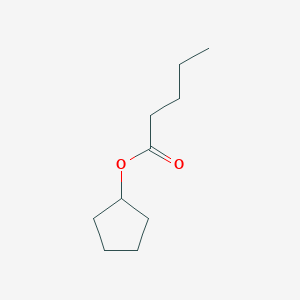
![[(10R,11R)-10-[(10S,11R)-11-formyl-3,4,5,16,17,18-hexahydroxy-8,13-dioxo-9,12-dioxatricyclo[12.4.0.02,7]octadeca-1(18),2,4,6,14,16-hexaen-10-yl]-3,4,5,17,18,19-hexahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-11-yl] 3,4,5-trihydroxybenzoate](/img/structure/B13807443.png)
